molecular formula C10H9ClN2O B136471 4-Chloro-6-ethoxyquinazoline CAS No. 155960-92-2

4-Chloro-6-ethoxyquinazoline

Cat. No. B136471
CAS RN: 155960-92-2
M. Wt: 208.64 g/mol
InChI Key: GNWPZLGHHNOKML-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.65 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-ethoxyquinazoline is 1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-6-ethoxyquinazoline is a solid substance . It has a molecular weight of 208.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

4-Chloro-6-ethoxyquinazoline: A Comprehensive Analysis

Antiproliferative Agent: 4-Chloro-6-ethoxyquinazoline derivatives have been studied for their antiproliferative activities against various human cancer cell lines. For instance, certain derivatives displayed potent activity against MGC-803 cells, indicating potential use in cancer treatment research .

Anti-HIV Agent: Some quinazoline derivatives have been synthesized and evaluated for their cytotoxicity and potential as anti-HIV agents. This suggests that 4-Chloro-6-ethoxyquinazoline could serve as a precursor in the synthesis of compounds with anti-HIV properties .

Antiparasitic Activity: Quinazoline derivatives have also been evaluated for their biological activity against parasites. For example, certain triamine derivatives showed high activity on promastigotes and intracellular amastigotes with low cytotoxicity in mammalian cells .

EGFR Tyrosine Kinase Inhibition: Modifications of quinazoline compounds have led to derivatives that exhibit inhibitory activity against EGFR tyrosine kinase, which is significant in the context of targeted cancer therapies .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-Chloro-6-ethoxyquinazoline are not mentioned in the search results, related compounds such as CDK4/6 inhibitors are being explored for their potential in cancer therapy .

properties

IUPAC Name

4-chloro-6-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPZLGHHNOKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473773
Record name 4-chloro-6-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxyquinazoline

CAS RN

155960-92-2
Record name 4-Chloro-6-ethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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